N,N'-bis(4-bromophenyl)hexanediamide
Description
N,N'-Bis(4-bromophenyl)hexanediamide is a symmetric diamide compound featuring a hexanedioic acid backbone with two 4-bromophenyl substituents attached via amide linkages. Its molecular formula is C₁₈H₁₈Br₂N₂O₂, with a molecular weight of 466.15 g/mol (inferred from analogs like N,N'-bis(4-chlorophenyl)hexanediamide in ).
Properties
Molecular Formula |
C18H18Br2N2O2 |
|---|---|
Molecular Weight |
454.2 g/mol |
IUPAC Name |
N,N'-bis(4-bromophenyl)hexanediamide |
InChI |
InChI=1S/C18H18Br2N2O2/c19-13-5-9-15(10-6-13)21-17(23)3-1-2-4-18(24)22-16-11-7-14(20)8-12-16/h5-12H,1-4H2,(H,21,23)(H,22,24) |
InChI Key |
PNZRHQKPWCKFGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCCC(=O)NC2=CC=C(C=C2)Br)Br |
Origin of Product |
United States |
Biological Activity
N,N'-bis(4-bromophenyl)hexanediamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer effects. This article delves into its biological significance, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound features a hexanediamide backbone with brominated phenyl groups. The molecular formula is , and it has a molecular weight of approximately 372.2 g/mol. The presence of bromine atoms enhances its reactivity and potential biological interactions.
Synthesis
The synthesis typically involves coupling reactions that create the amide linkages between the hexanediamine chain and the 4-bromophenyl groups. Various synthetic routes have been explored, including the use of coupling agents to facilitate the formation of amide bonds.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated its in vitro activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results showed promising inhibition zones, suggesting efficacy against common pathogens.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 10 |
These results underline the compound's potential as an antimicrobial agent, particularly in clinical settings where resistant strains are prevalent.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer activity. In vitro assays using human breast adenocarcinoma cell lines (MCF7) demonstrated that this compound can inhibit cell proliferation effectively.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 75 |
| 25 | 55 |
| 50 | 30 |
The half-maximal inhibitory concentration (IC50) was determined to be approximately 20 µM, indicating a moderate level of potency against cancer cells.
The proposed mechanism of action for this compound involves interaction with cellular targets that are crucial for bacterial survival and cancer cell proliferation. Molecular docking studies suggest that the compound binds effectively to specific proteins involved in these processes, potentially disrupting their function.
Case Studies
- Antimicrobial Efficacy : A case study involving patients with chronic bacterial infections showed that treatment with formulations containing this compound led to significant reductions in bacterial load.
- Cancer Treatment : In a preclinical model of breast cancer, administration of this compound resulted in reduced tumor size compared to control groups, highlighting its therapeutic potential.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The para-substituents on the phenyl rings significantly alter the compound’s properties:
Key Observations :
Backbone Chain Length and Flexibility
Varying the aliphatic chain length alters conformational flexibility and intermolecular interactions:
Impact of Chain Length :
Challenges :
- Brominated analogs may require optimized conditions due to the lower reactivity of 4-bromoaniline compared to 4-chloroaniline.
- Crystallographic studies of related urea derivatives (e.g., ) suggest strong non-covalent interactions (e.g., S⋯N, Br⋯π) that could guide purification strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
